molecular formula C24H18N4O6 B1254180 4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester

4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester

Cat. No.: B1254180
M. Wt: 458.4 g/mol
InChI Key: SNKFEHHUNLAZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester is a benzoate ester.

Scientific Research Applications

Synthesis and Molecular Structure

  • Research has delved into the synthesis of compounds like 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, highlighting methods for creating complex molecules with potential applications in medicinal chemistry and materials science (Rodinovskaya et al., 2003). The study's focus on substituted 3-hydroxypyrazoles, prepared from ethyl esters and hydrazine hydrate, underscores the versatility of such compounds in synthesis.

  • Another study reported on the X-ray powder diffraction data for a compound used as an intermediate in synthesizing apixaban, an anticoagulant. This highlights the importance of understanding molecular and crystal structures for developing pharmaceuticals (Wang et al., 2017).

Biological Activities and Potential Applications

  • Compounds related to the query show promising biological activities. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized, exhibiting anti-bacterial and anti-fungal activities. This research opens the door for developing new antimicrobial agents (Mohamed et al., 2010).

  • In another study, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their optical nonlinearity, indicating potential applications in optical materials and devices (Chandrakantha et al., 2013).

Properties

Molecular Formula

C24H18N4O6

Molecular Weight

458.4 g/mol

IUPAC Name

ethyl 4-[3-(furan-2-yl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C24H18N4O6/c1-2-33-24(30)14-8-10-16(11-9-14)27-22(15-5-3-6-17(13-15)28(31)32)19-20(18-7-4-12-34-18)25-26-21(19)23(27)29/h3-13,22H,2H2,1H3,(H,25,26)

InChI Key

SNKFEHHUNLAZGK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester
Reactant of Route 2
4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester
Reactant of Route 3
4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester
Reactant of Route 4
4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester
Reactant of Route 5
4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester
Reactant of Route 6
4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester

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